molecular formula C18H21FN2S B4673284 N-(4-fluorobenzyl)-N'-[1-(4-methylphenyl)propyl]thiourea

N-(4-fluorobenzyl)-N'-[1-(4-methylphenyl)propyl]thiourea

Cat. No. B4673284
M. Wt: 316.4 g/mol
InChI Key: HTVCOQMBSKHZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-N'-[1-(4-methylphenyl)propyl]thiourea, commonly known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use in research and therapeutic applications. This compound belongs to the class of indazole-based synthetic cannabinoids and has shown promising results in various scientific studies.

Mechanism of Action

FUB-APINACA exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release and other physiological responses. FUB-APINACA has been shown to have a potent agonist effect on the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
FUB-APINACA has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have antipsychotic and anxiolytic effects, making it a potential therapeutic agent for various psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FUB-APINACA in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This compound has been shown to have a greater affinity for these receptors than other synthetic cannabinoids, making it a valuable tool for studying the endocannabinoid system. However, one limitation of using FUB-APINACA is its potential for abuse and dependence, which may limit its use in certain research applications.

Future Directions

There are several future directions for the research on FUB-APINACA, including its potential use as a therapeutic agent for various medical conditions. This compound has shown promising results in preclinical studies for the treatment of pain, inflammation, and psychiatric disorders. Further research is needed to determine its safety and efficacy in humans and to develop new synthetic cannabinoids with improved therapeutic properties.
In conclusion, FUB-APINACA is a synthetic cannabinoid that has gained attention in the scientific community for its potential use in research and therapeutic applications. This compound has shown high affinity for the CB1 and CB2 receptors and has a range of biochemical and physiological effects. While there are limitations to its use, FUB-APINACA remains a valuable tool for studying the endocannabinoid system and its potential therapeutic applications.

Scientific Research Applications

FUB-APINACA has been widely used in scientific research as a tool to study the endocannabinoid system and its receptors. This compound has shown high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. FUB-APINACA has been used in various studies to investigate the effects of synthetic cannabinoids on these receptors and their potential therapeutic applications.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[1-(4-methylphenyl)propyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2S/c1-3-17(15-8-4-13(2)5-9-15)21-18(22)20-12-14-6-10-16(19)11-7-14/h4-11,17H,3,12H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVCOQMBSKHZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorobenzyl)-N'-[1-(4-methylphenyl)propyl]thiourea
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N-(4-fluorobenzyl)-N'-[1-(4-methylphenyl)propyl]thiourea

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